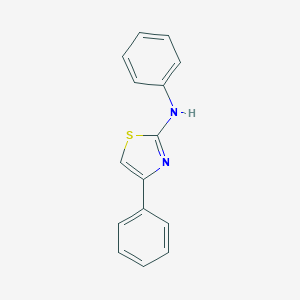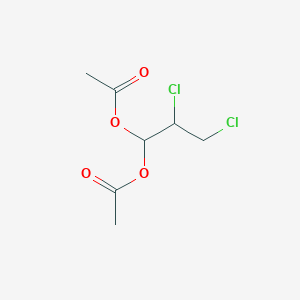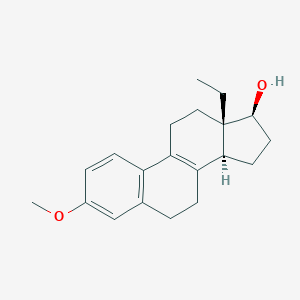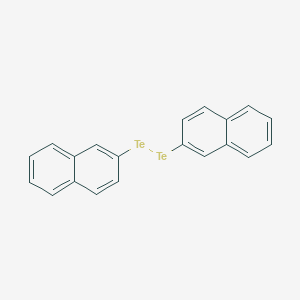![molecular formula C20H18N4O3 B156082 Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]- CAS No. 10000-42-7](/img/structure/B156082.png)
Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-, commonly known as DPPH, is a stable free radical that is widely used in scientific research. It is a dark purple crystalline powder that is soluble in organic solvents. DPPH has a wide range of applications in various fields, including analytical chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
DPPH acts as a stable free radical that can accept an electron or hydrogen ion from an antioxidant compound. This reaction results in the formation of a stable DPPH-H molecule, which has a yellow color. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is a useful tool for studying the mechanism of action of antioxidants and for evaluating their efficacy in scavenging free radicals.
Biochemische Und Physiologische Effekte
DPPH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have anti-inflammatory and neuroprotective effects. DPPH has also been shown to have a positive effect on cardiovascular health by reducing oxidative stress and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DPPH in lab experiments include its stability, ease of use, and reproducibility. DPPH is a stable free radical that can be stored for long periods without degradation. It is also easy to use, as it does not require any special equipment or expertise. Finally, DPPH is highly reproducible, which makes it an ideal tool for evaluating the antioxidant activity of compounds.
The limitations of using DPPH in lab experiments include its lack of specificity and its inability to mimic the complex biological environment. DPPH reacts with a wide range of compounds, including antioxidants, reducing agents, and metal chelators. This lack of specificity can lead to false-positive results. Additionally, DPPH does not mimic the complex biological environment, which can limit its relevance to in vivo studies.
Zukünftige Richtungen
There are several future directions for the use of DPPH in scientific research. One area of interest is the development of DPPH-based assays for the screening of natural products and synthetic compounds. Another area of interest is the use of DPPH in the study of oxidative stress and its role in disease. Finally, the development of new DPPH analogs with improved specificity and sensitivity is an area of active research. Overall, DPPH is a valuable tool for studying the antioxidant activity of compounds and for evaluating their potential therapeutic applications.
Synthesemethoden
DPPH can be synthesized by the reaction of 2,5-dimethoxy-4-nitroaniline with diazonium salt of 4-aminodiphenylamine. The resulting product is then reduced with sodium dithionite to obtain DPPH. The yield of DPPH synthesis is around 60-70%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
DPPH is widely used as a free radical scavenger in analytical chemistry and biochemistry. It is used to evaluate the antioxidant activity of natural products and synthetic compounds. DPPH reacts with antioxidants by donating an electron, which reduces its purple color to yellow. The degree of color change is proportional to the antioxidant activity of the compound being tested. DPPH is also used in the study of oxidative stress, which is involved in many diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
10000-42-7 |
|---|---|
Produktname |
Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]- |
Molekularformel |
C20H18N4O3 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
4-[(2,5-dimethoxy-4-phenyldiazenylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H18N4O3/c1-26-19-13-18(24-22-15-8-10-16(25)11-9-15)20(27-2)12-17(19)23-21-14-6-4-3-5-7-14/h3-13,25H,1-2H3 |
InChI-Schlüssel |
IIAZIENUJGIOHB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1NN=C2C=CC(=O)C=C2)OC)N=NC3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |
Kanonische SMILES |
COC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |
Andere CAS-Nummern |
10000-42-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

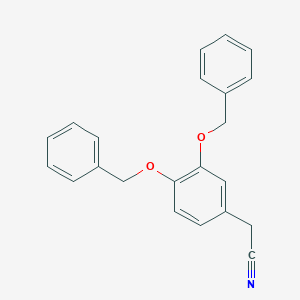

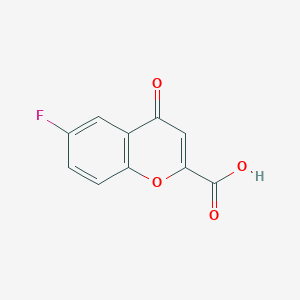

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)
